3,4-dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one
Description
3,4-Dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one (C₂₀H₁₈O₃, molecular weight 306.36 g/mol) is a coumarin derivative characterized by a chromen-2-one core substituted with methyl groups at positions 3 and 4 and a 2-methylprop-2-en-1-yloxy group at position 7 . The compound is also referred to as 3,4-dimethyl-7-[(E)-3-phenylprop-2-enoxy]chromen-2-one, highlighting the stereochemistry of the allyloxy substituent . Its structure includes a planar chromen ring system, with substituents influencing electronic properties and intermolecular interactions.
Properties
IUPAC Name |
3,4-dimethyl-7-(2-methylprop-2-enoxy)chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-9(2)8-17-12-5-6-13-10(3)11(4)15(16)18-14(13)7-12/h5-7H,1,8H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCPLNYSELTQER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,4-Dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one, a derivative of coumarin, has garnered attention for its diverse biological activities. This compound, also known as a chromenone, exhibits potential therapeutic effects in various fields such as oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against different biological targets, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
Its IUPAC name is 3-[4-methyl-7-(2-methylprop-2-enoxy)-2-oxochromen-3-yl]propanoic acid. The presence of the chromenone core is critical for its biological activity, influencing its interaction with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in mitigating oxidative stress in cells.
- Antimicrobial Effects : It has shown effectiveness against various bacterial strains, indicating potential applications in treating infections.
- Antitumor Activity : Studies have demonstrated that it inhibits the growth of tumor cell lines, suggesting its role as an anticancer agent.
Antioxidant Activity
Research indicates that coumarin derivatives possess strong antioxidant capabilities. The compound's structure allows it to scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits growth inhibition against several microbial strains. For instance:
This suggests potential applications in developing new antimicrobial agents.
Antitumor Activity
The compound has been evaluated for its antitumor properties using the MTT assay against various cancer cell lines. Notably:
- It showed significant growth inhibition in tested tumor cell lines, emphasizing its potential as an anticancer therapeutic agent .
Case Studies
Comparison with Similar Compounds
Coumarin derivatives with substitutions at the 7-position exhibit diverse physicochemical and biological properties. Below is a detailed comparison of the target compound with structurally related analogs:
Structural Analogues from
describes coumarins substituted at position 7 with 5-phenyl-1,3,4-thiadiazol-2-yloxy groups. Key examples include:
- 4-Methyl-7-((5-phenyl-1,3,4-thiadiazol-2-yl)oxy)-2H-chromen-2-one (7a) : White powder, m.p. 124–125°C, molecular formula C₁₈H₁₂N₂O₃S .
- 6-Chloro-3,4-dimethyl-7-((5-phenyl-1,3,4-thiadiazol-2-yl)oxy)-2H-chromen-2-one (7c) : White powder, m.p. 171–173°C, molecular formula C₂₀H₁₅ClN₂O₃S .
Comparison :
- The thiadiazole substituent in 7a–7k introduces aromaticity and hydrogen-bonding capacity, which may enhance interactions with enzyme active sites (e.g., monoamine oxidase inhibition) compared to the aliphatic allyloxy group in the target compound .
Piperidine-Substituted Coumarins ( and )
and highlight coumarins with piperidine-based substituents at position 7:
- 3,4-Dimethyl-7-((1-methylpiperidin-4-yl)oxy)-2H-chromen-2-one (4a-m) : Features a piperidine ring, enabling basicity and protonation at physiological pH, which may enhance blood-brain barrier penetration .
- (±)-3,4-Dimethyl-7-[(N-(4-fluorobenzyl)piperidin-3-yl)methoxy]-2H-chromen-2-one (5e) : Incorporates a fluorinated benzyl group, increasing lipophilicity and affinity for hydrophobic enzyme pockets .
Comparison :
- Piperidine derivatives (e.g., 4a-m) exhibit higher basicity compared to the allyloxy-substituted target compound, influencing solubility and target engagement (e.g., dual acetylcholinesterase and MAO-B inhibition) .
- Fluorinated analogs (e.g., 5e) demonstrate enhanced metabolic stability due to reduced susceptibility to oxidative degradation .
Chromen-4-one Derivatives ()
describes 2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one (I) , which features a toluene ring and propoxy group:
- Key Features : Planar chromen ring with intramolecular C–H···O contacts and π-π stacking interactions .
- Comparison : The toluene substituent in compound I introduces steric bulk, reducing conformational flexibility compared to the allyloxy group in the target compound. This difference may impact crystal packing and bioavailability .
Substituent Effects on Physical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
